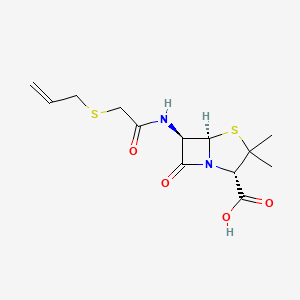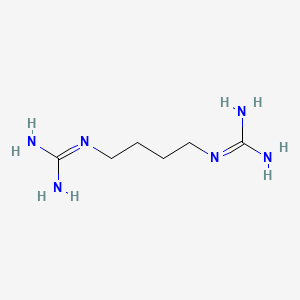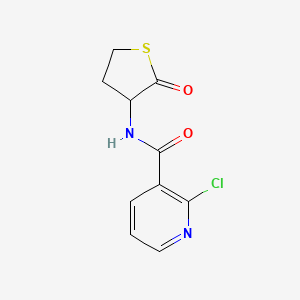
Almecillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almecillin, also known as penicillin O, is a penicillin-type antibiotic similar in action to penicillin G. It is derived from the mold Penicillium chrysogenum and is used to treat bacterial infections. This compound has a chemical formula of C13H16N2O4S2 and a molar mass of 328.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Almecillin is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the isolation of penicillin G, which is then chemically modified to produce this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate penicillin G. This intermediate is then chemically modified to produce this compound. The process is designed to be cost-effective and environmentally friendly, minimizing the need for extensive purification and crystallization steps .
Chemical Reactions Analysis
Types of Reactions: Almecillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .
Scientific Research Applications
Almecillin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study the reactivity of penicillin-type antibiotics and their derivatives.
Biology: It is used in microbiological studies to understand the mechanisms of bacterial resistance and the efficacy of antibiotics.
Medicine: this compound is investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: this compound is used in the development of new antibiotics and in the study of fermentation processes for antibiotic production
Mechanism of Action
Almecillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria .
Comparison with Similar Compounds
Penicillin G: Similar in structure and action but less effective against certain resistant bacteria.
Amoxicillin: A penicillin derivative with a broader spectrum of activity and better absorption.
Ampicillin: Another penicillin derivative with a broader spectrum but less effective absorption compared to amoxicillin
Uniqueness: Almecillin is unique due to its specific chemical structure, which includes an allylthio group. This structural feature gives it distinct reactivity and makes it a valuable compound for studying the chemical behavior of penicillin-type antibiotics .
Properties
CAS No. |
87-09-2 |
|---|---|
Molecular Formula |
C13H18N2O4S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |
InChI Key |
QULKGELYPOJSLP-WCABBAIRSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Key on ui other cas no. |
87-09-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)






![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)




